molecular formula C9H18O B1580984 Cyclohexanol, 1-(1-methylethyl) CAS No. 3552-01-0

Cyclohexanol, 1-(1-methylethyl)

Cat. No.: B1580984
CAS No.: 3552-01-0
M. Wt: 142.24 g/mol
InChI Key: ZZDMUVQELXJWCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexanol, 1-(1-methylethyl), also known as 1-(1-methylethyl)cyclohexanol, is an organic compound with the molecular formula C9H18O. It is a secondary alcohol derived from cyclohexane, where one hydrogen atom is replaced by a hydroxyl group and another by an isopropyl group. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Scientific Research Applications

Cyclohexanol, 1-(1-methylethyl) has numerous applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexanol, 1-(1-methylethyl) can be synthesized through several methods. One common approach involves the hydrogenation of phenol in the presence of a catalyst such as nickel or palladium. The reaction typically occurs under high pressure and temperature conditions to ensure complete hydrogenation.

Industrial Production Methods: In an industrial setting, cyclohexanol, 1-(1-methylethyl) is often produced via the oxidation of cyclohexane using air or oxygen in the presence of cobalt catalysts. This process also yields cyclohexanone, and the mixture is commonly referred to as “KA oil” (ketone-alcohol oil). The oxidation involves radical intermediates and hydroperoxide formation .

Chemical Reactions Analysis

Types of Reactions: Cyclohexanol, 1-(1-methylethyl) undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form cyclohexanone using oxidizing agents such as chromic acid or potassium permanganate.

    Reduction: The compound can be reduced to cyclohexane using strong reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Hydrochloric acid, sulfuric acid, and other strong acids.

Major Products:

    Oxidation: Cyclohexanone.

    Reduction: Cyclohexane.

    Substitution: Various substituted cyclohexane derivatives depending on the substituent introduced.

Mechanism of Action

Cyclohexanol, 1-(1-methylethyl) can be compared with other similar compounds such as:

    Cyclohexanol: The parent compound without the isopropyl group.

    1-Methylcyclohexanol: A similar compound with a methyl group instead of an isopropyl group.

    Menthol: A naturally occurring compound with a similar structure but different functional groups.

Uniqueness: Cyclohexanol, 1-(1-methylethyl) is unique due to the presence of the isopropyl group, which influences its chemical reactivity and physical properties. This structural difference can lead to variations in boiling points, solubility, and reactivity compared to its analogs .

Comparison with Similar Compounds

  • Cyclohexanol
  • 1-Methylcyclohexanol
  • Menthol

Properties

IUPAC Name

1-propan-2-ylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-8(2)9(10)6-4-3-5-7-9/h8,10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDMUVQELXJWCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CCCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90334447
Record name Cyclohexanol, 1-(1-methylethyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3552-01-0
Record name Cyclohexanol, 1-(1-methylethyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

According to Example 2, i-PrMgCl (3.30 mL; 3.30 mmol; 1.10 equiv) was reacted with cyclohexanone (294 mg; 3.00 mmol) in the presence of LaCl3.2LiCl (0.33 M; 9.09 mL, 3.00 mmol, 1.00 equiv), the conversion was complete after 5 min (GC monitoring). After workup and careful evaporation of the solvents under reduced pressure, the desired product was obtained as colorless oil (418 mg, 98%). The analytical data were found to be in accordance with the literature data.
Quantity
3.3 mL
Type
reactant
Reaction Step One
Quantity
294 mg
Type
reactant
Reaction Step Two
[Compound]
Name
LaCl3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclohexanol, 1-(1-methylethyl)
Reactant of Route 2
Reactant of Route 2
Cyclohexanol, 1-(1-methylethyl)
Reactant of Route 3
Reactant of Route 3
Cyclohexanol, 1-(1-methylethyl)
Reactant of Route 4
Cyclohexanol, 1-(1-methylethyl)
Reactant of Route 5
Cyclohexanol, 1-(1-methylethyl)
Reactant of Route 6
Cyclohexanol, 1-(1-methylethyl)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.